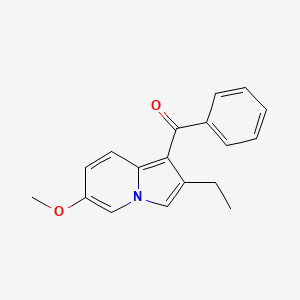![molecular formula C18H24ClN3O B14255970 (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone CAS No. 185223-24-9](/img/structure/B14255970.png)
(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Azabicyclo[222]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone is a complex organic compound that features a bicyclic structure fused with a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.
Piperazine Ring Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.
Final Coupling: The final step involves coupling the bicyclic structure with the piperazine derivative using reagents such as carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Biology
In biological research, it serves as a ligand in receptor binding studies, helping to elucidate the function of various neurotransmitter systems.
Medicine
Pharmaceutical research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism by which (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone exerts its effects involves binding to specific molecular targets, such as neurotransmitter receptors. This binding can modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-bromophenyl)piperazin-1-yl]methanone
Uniqueness
The uniqueness of (1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone lies in its specific substitution pattern, which can influence its binding affinity and selectivity for certain molecular targets, thereby affecting its pharmacological profile.
Propiedades
Número CAS |
185223-24-9 |
|---|---|
Fórmula molecular |
C18H24ClN3O |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-2-yl-[4-(2-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H24ClN3O/c19-15-3-1-2-4-16(15)21-9-11-22(12-10-21)18(23)17-13-14-5-7-20(17)8-6-14/h1-4,14,17H,5-13H2 |
Clave InChI |
PXTKHCNVWKVULL-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1CC2C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


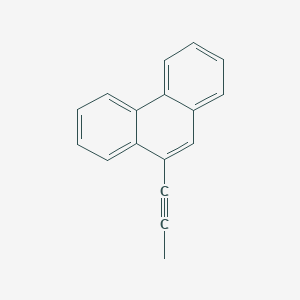

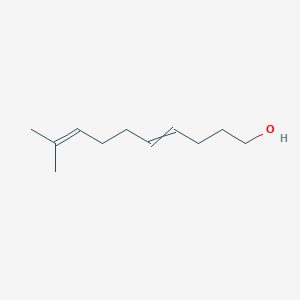

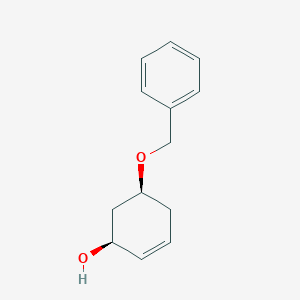
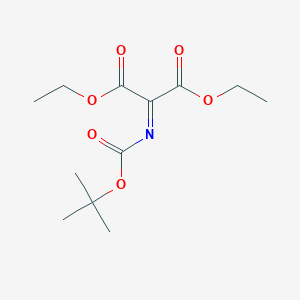

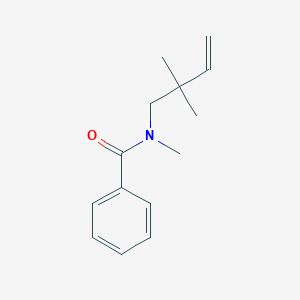
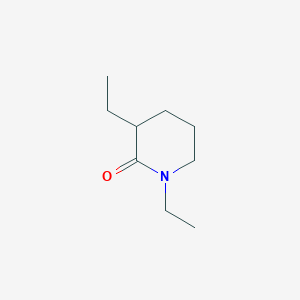


![3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one](/img/structure/B14255944.png)
![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
